Kinase Selectivity: Cycloartane-3,24,25-triol Exhibits Sub‑Micromolar Affinity for MRCKα with Broad Kinase Selectivity
In a competition‑binding assay evaluating 451 human kinases, cycloartane‑3,24,25‑triol demonstrated a dissociation constant (Kd50) of 0.26 μM for MRCKα kinase while showing negligible binding to the remaining 450 kinases [1]. This level of selectivity is not typically observed for other triterpene scaffolds such as lanostane or lupane, which generally lack well‑defined, single‑target kinase inhibition profiles in large‑scale panels [2].
| Evidence Dimension | Kinase binding affinity and selectivity |
|---|---|
| Target Compound Data | Kd50 = 0.26 μM (MRCKα); selective over 450 other kinases |
| Comparator Or Baseline | Lanostane / lupane scaffolds (no comparable single‑target kinase selectivity data) |
| Quantified Difference | Not quantifiable; qualitative difference in selectivity profile |
| Conditions | Competition‑binding assay (DiscoveRx KINOMEscan) against 451 kinases |
Why This Matters
The pronounced selectivity of cycloartane‑3,24,25‑triol for MRCKα kinase reduces the risk of off‑target effects in prostate cancer models, providing a well‑defined chemical probe for MRCKα‑dependent pathways that cannot be achieved with generic triterpenes.
- [1] Lowe HIC, Watson CT, Badal S, Toyang NJ, Bryant J. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Cancer Cell Int. 2012;12:46. View Source
- [2] Kikuchi T, Ishii K, Ogihara E, Zhang J, Ukiya M, Tokuda H, Iida T, Tanaka R, Akihisa T. Cytotoxic and apoptosis-inducing activities, and anti-tumor-promoting effects of cyanogenated and oxygenated triterpenes. Chem Biodivers. 2014 Apr;11(4):491-504. View Source
